3-Hydroxypent-4-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3-hydroxypent-4-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h1,4,6H,3H2,(H,7,8) |
InChI Key |
ROBNOQIXEHAIPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Hydroxypent 4 Ynoic Acid and Its Direct Precursors
Direct Synthesis Approaches
Direct synthesis methods offer efficient routes to 3-hydroxypent-4-ynoic acid and its derivatives, often involving a smaller number of reaction steps.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for the formation of carbon-carbon bonds and is central to the synthesis of 3-hydroxyalkynoic acids.
A direct method for the synthesis of 3-hydroxy-pent-4-ynoic acids involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to alkynones. researchgate.netunam.mx This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). researchgate.netunam.mx The use of bis(trimethylsilyl)ketene acetals as nucleophiles provides a direct route to the carboxylic acid functionality after workup. researchgate.net Gold(I) catalysis has also been explored for the addition of bis(trimethylsilyl)ketene acetals to ynones, leading to the formation of functionalized tetrasubstituted allenes. consensus.appconsensus.app
A study on this methodology systematically investigated the influence of electronic effects on the reaction's regiochemistry by varying the substituents on the propargyl ketone. researchgate.netunam.mx The findings from this research are detailed in the table below.
| Entry | R¹ Group on Propargyl Ketone | Product (3-hydroxy-pent-4-ynoic acid) Yield (%) |
| 1 | NO₂ | 75 |
| 2 | CF₃ | 70 |
| 3 | Br | 65 |
| 4 | Cl | 68 |
| 5 | H | 55 |
| 6 | Me | 50 |
| 7 | OMe | 45 |
Table 1: Effect of electronic groups on the yield of 3-hydroxy-pent-4-ynoic acids in the nucleophilic addition of bis(TMS) ketene (B1206846) acetals to alkynones promoted by BF₃·Et₂O. Data sourced from Lopez-Reyes et al. (2013). researchgate.netunam.mx
The regioselectivity of nucleophilic additions to activated alkynes, such as alkynones, is a critical aspect of these synthetic strategies. researchgate.netbham.ac.uk The reaction can potentially yield 1,2-addition products (attack at the carbonyl carbon) or 1,4-conjugate addition products (attack at the β-acetylenic carbon). acs.org The outcome is often dependent on the nature of the nucleophile and the reaction conditions. acs.org
In the synthesis of 3-hydroxy-pent-4-ynoic acids via the addition of bis(trimethylsilyl)ketene acetals to alkynones, a strong dependence of regiochemistry on the electronic nature of the substituents on the propargyl ketone was observed. researchgate.net Electron-withdrawing groups on the aromatic ring of the alkynone favor the desired 1,4-addition, leading to higher yields of the target 3-hydroxy-pent-4-ynoic acids. researchgate.netunam.mx Conversely, electron-donating groups tend to decrease the yield of the 1,4-addition product. researchgate.net This electronic influence highlights the nuanced control that can be exerted over the reaction's outcome. researchgate.net
Aldol-Type Condensations
Aldol-type condensations represent another powerful tool for the construction of β-hydroxy carbonyl compounds, including precursors to this compound.
A stereoselective synthesis of 2,5-diaryl-3-hydroxypent-4-ynoic acids has been developed through the aldol (B89426) addition of α-lithiated lithium arylacetates (referred to as 'arylacetic acid dianions') to 3-arylpropynals. researchgate.net This reaction demonstrates diastereoselectivity, with a preference for the anti-diastereomer in many cases. researchgate.net The reaction is typically carried out in hexane- and amine-free THF solutions. researchgate.netsorbonne-universite.fr The stereochemical outcome of aldol reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like transition state. lmu.deharvard.edu
The following table presents data from the stereoselective aldol addition of various α-lithiated lithium arylacetates to 3-arylpropynals.
| Entry | Aryl Group (Ar¹) in Arylacetate | Aryl Group (Ar²) in Propynal | Diastereomeric Ratio (anti:syn) | Overall Yield (%) |
| 1 | Phenyl | Phenyl | 60:40 | 75 |
| 2 | 4-Chlorophenyl | 4-Anisyl | 72:28 | 83 |
| 3 | 4-Bromophenyl | Phenyl | 65:35 | 78 |
| 4 | 2-Naphthyl | 4-Chlorophenyl | 55:45 | 65 |
Table 2: Stereoselectivity and yields in the aldol addition of α-lithiated lithium arylacetates to 3-arylpropynals. Data adapted from Hermann et al. (2017). researchgate.net
Palladium-Catalyzed Carbon Alkylation Routes for Unsaturated Carboxylic Acids
Palladium catalysis offers a versatile platform for the synthesis of unsaturated carboxylic acids and their derivatives through various C-C bond-forming reactions. nih.govorganic-chemistry.orgnobelprize.org These methods often exhibit high efficiency and functional group tolerance. nih.govorganic-chemistry.org
An enantioselective and diastereoselective synthesis of γ,δ-unsaturated carboxylic acids has been achieved via the palladium-catalyzed carbon alkylation of bis(trimethylsilyl)ketene acetals with (E)-1,3-diphenylpropenyl acetate. researchgate.net While this specific example does not directly yield this compound, the underlying principle of palladium-catalyzed alkylation of ketene acetals is a relevant strategy for accessing complex carboxylic acid structures. researchgate.net The development of new chiral ligands has been crucial for achieving high enantioselectivity in these transformations. nih.gov Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of various carboxylic acid derivatives under mild conditions. nih.govorganic-chemistry.org
Gold(I)-Catalyzed Methodologies for Allenic Intermediates
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes and allenes. mdpi.comresearchgate.net While direct gold(I)-catalyzed synthesis of this compound is not extensively documented, the formation of allene (B1206475) intermediates from ynones using gold(I) catalysts is a related and noteworthy transformation. acs.org
In studies focused on the nucleophilic addition of bis(trimethylsilyl)ketene acetals to ynones, the formation of tetrasubstituted allenes has been observed as a side product. acs.org This reaction, catalyzed by AuCl in the presence of BF₃·Et₂O, suggests a potential, albeit indirect, route toward functionalized acid derivatives. acs.org Specifically, when ynones with certain aryl substituents (p-ClPh, p-MePh, and p-OMePh) were reacted with bis(trimethylsilyl)ketene acetals, the corresponding allene was formed. acs.org
A proposed mechanism for this transformation involves a nucleophilic 1,4-addition pathway. acs.org The reaction is typically carried out in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere. acs.org The potential of these allene intermediates to be converted into highly functionalized lactones has also been explored, highlighting the synthetic utility of this gold-catalyzed approach. acs.org
Table 1: Gold(I)-Catalyzed Synthesis of Tetrasubstituted Allenes from Ynones acs.org
| Ynone Substituent (R¹) | Catalyst System | Solvent | Temperature (°C) | Product |
| p-ClPh | AuCl / BF₃·Et₂O | CH₂Cl₂ | 0 | Tetrasubstituted Allene |
| p-MePh | AuCl / BF₃·Et₂O | CH₂Cl₂ | 0 | Tetrasubstituted Allene |
| p-OMePh | AuCl / BF₃·Et₂O | CH₂Cl₂ | 0 | Tetrasubstituted Allene |
This table summarizes the conditions under which tetrasubstituted allenes were observed as byproducts in the synthesis of 3-hydroxy-pent-4-ynoic acids.
Indirect Synthetic Pathways and Functional Group Interconversions
Indirect methods provide alternative and often more accessible routes to this compound and its derivatives through the manipulation of functional groups in related molecules.
Derivatization from Related Unsaturated Carboxylic Acids
Unsaturated carboxylic acids serve as versatile precursors for the synthesis of more complex molecules, including this compound. libretexts.org The reactivity of the double or triple bonds, as well as the carboxylic acid moiety, allows for a variety of transformations. libretexts.org
One general strategy involves the derivatization of α,β-unsaturated acids. These compounds can undergo various addition reactions, although the presence of the electron-withdrawing carboxyl group can influence the regioselectivity of the addition. libretexts.org For instance, the addition of unsymmetrical reagents often occurs in an anti-Markovnikov fashion. libretexts.org
Furthermore, the introduction of additional unsaturation or heteroatoms into the carbon chain of long-chain alkynoic acids has been shown to enhance their biological activity. science.gov This highlights the importance of derivatization in modifying the properties of these molecules. The modification of the carboxylic group itself is also a common strategy to produce a range of derivatives. science.gov
Conversion from Specific Alkyne and Hydroxyl Precursors
A direct and efficient method for the synthesis of 3-hydroxypent-4-ynoic acids involves the nucleophilic addition of bis(trimethylsilyl) ketene acetals to alkynones, promoted by a Lewis acid such as BF₃·Et₂O. researchgate.net This approach allows for the direct construction of the target molecule's carbon skeleton and the introduction of the hydroxyl and carboxyl functionalities in a single key step. A systematic study has shown that the electronic nature of the substituent on the propargyl ketone significantly influences the regiochemistry of the nucleophilic addition. researchgate.net
Another approach involves the aldol addition of α-lithiated lithium arylacetates to 3-arylpropynals, which yields 2,5-diaryl-3-hydroxypent-4-ynoic acids. researchgate.net This reaction can exhibit diastereoselectivity, favoring the anti-diastereomer. researchgate.net
The reduction of alkynyl ketones is another key transformation for accessing the propargylic alcohol moiety of this compound. acs.org Asymmetric reduction methods can provide enantiomerically enriched products, which are crucial for the synthesis of chiral natural products. acs.org
Table 2: Synthesis of this compound Derivatives from Alkyne and Hydroxyl Precursors
| Alkyne Precursor | Reagent | Product | Reference |
| Alkynone | Bis(trimethylsilyl) ketene acetal, BF₃·Et₂O | This compound | researchgate.net |
| 3-Arylpropynal | α-Lithiated lithium arylacetate | 2,5-Diaryl-3-hydroxypent-4-ynoic acid | researchgate.net |
This table outlines direct synthetic routes to derivatives of this compound starting from specific alkyne precursors.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. numberanalytics.comfrontiersin.org This includes the use of renewable resources, environmentally benign solvents, and catalytic methods. openaccesspub.orgmdpi.com
In the context of alkyne synthesis, which is fundamental to producing this compound, green methodologies are being actively developed. numberanalytics.com These include the use of water as a solvent, which is a safe and environmentally friendly medium for many reactions. organic-chemistry.org For example, copper-catalyzed azide-alkyne cycloadditions have been successfully carried out in aqueous alcohol solutions and glycerol. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. mdpi.com
The development of sustainable methods for alkyne synthesis is a growing area of interest. numberanalytics.com This includes the use of bio-based feedstocks derived from biomass or waste streams to produce alkynes with minimal environmental impact. openaccesspub.org Furthermore, electrochemical methods offer a green alternative for alkyne functionalization, as they use electricity as a clean reagent and can often be performed under mild conditions without the need for expensive and harsh catalysts. rsc.org
While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, the broader trends in green alkyne synthesis and the derivatization of bio-based molecules like 3-hydroxypropionic acid point towards a future where more sustainable routes to this compound will be established. rsc.org
Chemical Reactivity and Transformation Pathways of 3 Hydroxypent 4 Ynoic Acid
Cyclization Reactions
3-Hydroxypent-4-ynoic acid, a bifunctional molecule containing both a carboxylic acid and a propargyl alcohol moiety, serves as a versatile precursor for the synthesis of various heterocyclic compounds. Its structure is primed for intramolecular cyclization reactions, which are key transformation pathways. These reactions leverage the nucleophilicity of the carboxyl group and the electrophilic nature of the activated alkyne, leading primarily to the formation of lactones and their derivatives. The specific reaction pathway and resulting product can be directed by the choice of catalyst and reaction conditions, enabling the synthesis of diverse and complex molecular architectures.
Lactonization, the intramolecular esterification of a hydroxy acid, is a predominant reactive pathway for this compound. The presence of the alkyne functionality allows for various metal-catalyzed and electrophile-mediated cyclization strategies that result in the formation of unsaturated lactone rings, which are valuable structural motifs in organic synthesis.
Silver(I) salts are effective catalysts for the cycloisomerization of alkynoic acids. In the case of β-hydroxy-γ-alkynoic acids like this compound, silver(I) catalysts activate the alkyne group, making it susceptible to intramolecular nucleophilic attack by the carboxylate. This process typically involves the coordination of the Ag(I) ion to the alkyne, which enhances its electrophilicity. The subsequent attack by the carboxyl group leads to a 5-endo-dig or 6-exo-dig cyclization. For γ-alkynoic acids, this often results in the formation of γ-alkylidene-γ-butyrolactones. While the specific literature for this compound is not detailed, the general mechanism suggests that the reaction could proceed through an initial lactonization followed by dehydration, or a concerted process, to yield a stable unsaturated lactone. The choice of silver salt and reaction conditions can influence the regioselectivity of the cyclization.
Halolactonization is a powerful and efficient method for transforming 3-hydroxypent-4-ynoic acids into halogenated lactones. researchgate.net This reaction is an intramolecular variant of halohydrin synthesis. wikipedia.org The process is typically initiated by treating the substrate with an electrophilic halogen source, such as iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃), or N-Bromosuccinimide (NBS). researchgate.netchemistnotes.com
The mechanism involves the reaction of the alkyne with the electrophilic halogen, forming a cyclic halonium ion intermediate. The carboxylate group, made more nucleophilic by the basic conditions, then performs an intramolecular attack on this intermediate. wikipedia.orgyoutube.com This ring-opening attack occurs in a regio- and stereoselective manner, leading to the formation of a lactone ring with a halogen atom incorporated into the structure. For this compound, this protocol has been successfully applied to synthesize novel 5-bromo-3,4-dihydro-2H-pyran-2-ones. researchgate.net The resulting vinyl halides are versatile synthetic intermediates that can be used in subsequent cross-coupling reactions.
Table 1: Halolactonization of this compound Derivatives
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| 3-hydroxy-pent-4-ynoic acids | Halolactonization Protocol | 5-bromo-3,4-dihydro-2H-pyran-2-ones | researchgate.net |
The halolactonization of this compound is a prime example of an intramolecular electrophilic annulation reaction. researchgate.net Annulation refers to a ring-forming reaction. In this context, the process is initiated by an electrophile (the halogen), which activates the alkyne π-system towards intramolecular nucleophilic attack by the carboxylic acid. This cascade of bond formations results in a new heterocyclic ring. The synthetic potential of 3-hydroxypent-4-ynoic acids is demonstrated by their efficient transformation into new pyranone structures using this methodology. researchgate.net The regiochemical outcome of the cyclization—whether a five- or six-membered ring is formed—is governed by Baldwin's rules and the specific geometry of the transition state. In the case of this compound, a 6-endo-dig cyclization pathway is favored, leading to the formation of a pyranone ring system. researchgate.net
Copper(I) catalysts are known to promote the cyclization of various unsaturated systems. For aliphatic acids, copper catalysis can enable γ-C(sp³)–H lactonization, providing a direct route to biologically important lactone scaffolds. nih.govorganic-chemistry.org This process often involves a radical C-H abstraction followed by intramolecular cyclization. organic-chemistry.org While specific studies on the Copper(I)-catalyzed cycloisomerization of this compound are not extensively detailed in the provided context, related transformations of 5-en-1-yn-3-ols catalyzed by Cu(I) suggest a plausible mechanistic pathway. nih.gov Such reactions proceed via activation of the alkyne by the copper catalyst, followed by intramolecular attack of the nucleophile. This approach offers a versatile and cost-effective alternative to other precious metal catalysts for synthesizing diverse lactone structures. organic-chemistry.org
The cyclization of this compound and its derivatives serves as a direct entry point to pyran-2-ones, a class of six-membered heterocyclic compounds. A direct method for the synthesis of these acids has been developed, and their synthetic potential is highlighted by their efficient conversion into novel 5-bromo-3,4-dihydro-2H-pyran-2-ones through a halolactonization protocol. researchgate.net This transformation underscores the utility of this compound as a building block for more complex heterocyclic systems. Similarly, related (Z)-2-en-4-ynoic acids can be cyclized using iodine to afford 6-substituted 5-iodo-2(2H)-pyranones as the major products. nih.gov These iodinated pyranones are valuable as they can undergo further functionalization, for example, through Stille-type cross-coupling reactions. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-3,4-dihydro-2H-pyran-2-one |
| Pyran-2-one |
| γ-alkylidene-γ-butyrolactone |
| (Z)-2-en-4-ynoic acid |
| 6-substituted 5-iodo-2(2H)-pyranone |
| Sodium bicarbonate |
| N-Bromosuccinimide (NBS) |
Synthesis of Tetrahydrofuro[3,2-b]pyridine-2(3H)-ones
The synthesis of the tetrahydrofuro[3,2-b]pyridine-2(3H)-one scaffold is a significant transformation in heterocyclic chemistry. While a direct, documented pathway for the synthesis of this specific heterocyclic system originating from this compound is not extensively reported in readily available literature, the formation of this core structure can be conceptualized through intramolecular cyclization and lactonization strategies. Research has demonstrated the synthesis of related spirotetrahydrofuro[3,2-b]pyridin-2-ones through lactonization processes involving activated pyridyldihydrooxazoles. researchgate.net This suggests that a plausible, albeit hypothetical, route could involve the coupling of this compound, or a derivative thereof, with a functionalized pyridine (B92270) precursor, followed by an acid- or base-catalyzed intramolecular cyclization. In such a scenario, the hydroxyl group would act as a nucleophile, attacking an activated carbon on the pyridine ring, and the carboxylic acid would undergo lactonization to form the fused furanone ring. The feasibility of such intramolecular cyclizations to form heterocyclic systems is a well-established principle in organic synthesis. nih.govrsc.orgnih.gov
Table 1: Plausible Reaction Concept for Heterocycle Synthesis
| Reactant | Key Functional Groups Involved | Potential Transformation | Product Core Structure |
| This compound derivative & Pyridine derivative | Hydroxyl, Carboxylic Acid, Alkyne | Intramolecular Cyclization / Lactonization | Tetrahydrofuro[3,2-b]pyridine-2(3H)-one |
Oxidation and Reduction Reactions
The presence of both a secondary alcohol and a terminal alkyne allows for selective oxidation and reduction reactions, affording a range of valuable synthetic intermediates.
Selective Alkyne Oxidation
The terminal alkyne moiety of this compound can undergo oxidative cleavage. masterorganicchemistry.com Treatment with strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) typically results in the cleavage of the carbon-carbon triple bond. masterorganicchemistry.com This reaction would yield a carboxylic acid with one less carbon atom and carbon dioxide (CO₂). masterorganicchemistry.com Alternatively, the alkyne can be hydrated in a process that constitutes a formal oxidation of one of the alkyne carbons. Hydroboration-oxidation using a sterically hindered borane (B79455) like disiamylborane, followed by oxidation with hydrogen peroxide, would result in an anti-Markovnikov addition of water across the triple bond, yielding an enol that tautomerizes to the corresponding aldehyde. youtube.commsu.edukhanacademy.org
Controlled Hydroxyl Group Oxidation
The secondary propargylic hydroxyl group can be selectively oxidized to the corresponding ketone without affecting the other functional groups under controlled conditions. chemistrysteps.com A variety of reagents are available for this transformation. masterorganicchemistry.com Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent), will efficiently convert the secondary alcohol to a ketone. chemistrysteps.comchemguide.co.uklibretexts.org Milder reagents such as Pyridinium chlorochromate (PCC) are also effective for this oxidation and are often preferred due to their selectivity and less harsh reaction conditions. chemistrysteps.comlibretexts.org
Table 2: Summary of Oxidation Reactions
| Functional Group | Reagent(s) | Product Functional Group |
| Alkyne (C≡C) | 1. O₃ or KMnO₄ (strong oxidation) | Carboxylic Acid + CO₂ |
| Alkyne (C≡C) | 2. Disiamylborane, then H₂O₂/NaOH (hydroboration-oxidation) | Aldehyde |
| Secondary Alcohol (-OH) | 3. H₂CrO₄ (Jones Reagent) or PCC | Ketone |
Nucleophilic and Electrophilic Reactions on the Alkyne Moiety
The electron-rich triple bond of the alkyne is susceptible to attack by both electrophiles and nucleophiles.
The sp-hybridized carbon atoms of an alkyne render the triple bond more electrophilic than a corresponding alkene, making it susceptible to nucleophilic attack. msu.edulibretexts.org This reactivity is enhanced if the alkyne is conjugated with an electron-withdrawing group. acs.orgresearchgate.netnih.gov In the case of this compound, while not directly conjugated, the triple bond can still react with soft nucleophiles under appropriate conditions.
More commonly, alkynes undergo electrophilic addition reactions. ucalgary.ca The reaction with hydrogen halides (HX), for instance, proceeds via a mechanism where the alkyne's pi electrons attack the electrophilic proton. libretexts.orgchemistrysteps.com This leads to the formation of a vinyl carbocation intermediate, which is then attacked by the halide nucleophile. chemistrysteps.com Consistent with Markovnikov's rule, the hydrogen adds to the terminal carbon (which has more hydrogens), and the halide adds to the more substituted carbon, yielding a vinyl halide. libretexts.orgchemistrysteps.com If excess HX is used, a second addition can occur to give a geminal dihalide. libretexts.org
Table 3: Addition Reactions on the Alkyne Moiety
| Reaction Type | Reagent | Regioselectivity | Product Type |
| Electrophilic Addition | H-X (e.g., HBr) | Markovnikov | Vinyl Halide |
| Electrophilic Addition | X₂ (e.g., Br₂) | Anti-addition | Dihaloalkene |
| Nucleophilic Addition | Nu⁻ (e.g., RS⁻, R₂NH) | Varies with conditions | Substituted Alkene |
Esterification and Hydrolysis Processes
The carboxylic acid functional group readily undergoes esterification and the reverse reaction, hydrolysis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, with the application of heat. chemguide.co.ukchemguide.co.uk This equilibrium reaction, often referred to as Fischer esterification, produces an ester and water. khanacademy.org To drive the reaction to completion, water is often removed as it is formed. chemguide.co.uk For example, reacting this compound with methanol (B129727) under these conditions would yield methyl 3-hydroxypent-4-ynoate.
Conversely, the corresponding ester can be converted back to the carboxylic acid through hydrolysis. This is achieved by heating the ester with water in the presence of either an acid or a base. Acid-catalyzed hydrolysis is the direct reverse of Fischer esterification. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid.
Table 4: Carboxylic Acid and Ester Transformations
| Process | Reactants | Catalyst | Product |
| Esterification | This compound + Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | This compound ester + H₂O |
| Hydrolysis | This compound ester + H₂O | Acid or Base | This compound + Alcohol (R'-OH) |
Coupling Reactions (e.g., Stille-Type Reactions of Halogenated Derivatives)
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically a halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its excellent functional group tolerance, making it compatible with molecules containing hydroxyl and carboxylic acid moieties. openochem.orgjk-sci.com
To utilize this compound in a Stille-type coupling, it must first be converted into a suitable halogenated derivative. For example, hydrohalogenation (as described in section 3.3) would produce a vinyl halide. This vinyl halide derivative of this compound could then serve as the electrophilic partner in the Stille coupling. The catalytic cycle involves the oxidative addition of the vinyl halide to a Pd(0) catalyst, followed by transmetalation with an organostannane (R-SnR'₃) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Table 5: Stille-Type Coupling Reaction Concept
| Step | Description | Starting Material | Reagents | Intermediate/Product |
| 1. Halogenation | Electrophilic addition of HX to the alkyne | This compound | H-X (e.g., HBr) | Vinyl halide derivative |
| 2. Coupling | Palladium-catalyzed cross-coupling | Vinyl halide derivative | R-SnR'₃, Pd catalyst | Coupled product (new C-C bond) |
Stereochemical Investigations and Control in 3 Hydroxypent 4 Ynoic Acid Chemistry
Diastereoselective Synthesis of 3-Hydroxypent-4-ynoic Acid Stereoisomers
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. In the context of this compound, this often involves the use of a chiral precursor that directs the stereochemical outcome of a key bond-forming reaction. One powerful strategy involves the diastereoselective conjugate addition to α,β-unsaturated amides and lactams, where a chiral Michael acceptor blocks one face of the double bond, leading to the preferential formation of one diastereomer. organic-chemistry.org
A prominent example of achieving high diastereoselectivity is through the use of chiral auxiliaries, such as Evans-type oxazolidinones. researchgate.netwikipedia.org These auxiliaries are temporarily incorporated into the molecule to direct the stereochemistry of subsequent reactions. For instance, an N-acyloxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the chiral auxiliary then sterically hinders one face of the enolate, forcing an incoming electrophile, such as an aldehyde, to attack from the less hindered face. williams.eduyoutube.com This approach has been successfully applied to the synthesis of various chiral β-hydroxy acids and their derivatives. organic-chemistry.org
In a related context, the diastereoselective alkylation of chiral N-propionyl oxazolidinones has demonstrated high levels of stereocontrol, achieving diastereomeric ratios of up to 98:2. williams.edu This high degree of selectivity is attributed to the predictable conformation of the enolate, which is fixed by the coordination of a metal cation between the oxygen atoms of the acyl group and the oxazolidinone. santiago-lab.com While not directly reported for this compound, this methodology provides a robust and well-established framework for the diastereoselective synthesis of its stereoisomers. The general principle involves the reaction of a chiral glyoxylate (B1226380) ester, where the chiral auxiliary directs the addition of an acetylenic nucleophile.
Enantioselective Synthesis Strategies
Enantioselective synthesis focuses on the creation of a specific enantiomer from an achiral starting material. For this compound, a primary strategy involves the asymmetric addition of an acetylene (B1199291) nucleophile to an achiral α-ketoester, such as ethyl glyoxylate. This reaction is typically mediated by a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.
Various catalytic systems have been explored for the asymmetric alkynylation of α-keto esters. These reactions often employ a combination of a metal salt and a chiral ligand. The chiral ligand coordinates to the metal center, forming a chiral complex that activates the substrate and controls the stereochemical outcome of the nucleophilic addition. The development of such catalytic systems is a significant area of research, as it offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries.
The choice of metal and ligand is crucial for achieving high enantioselectivity. For example, chiral copper(I) complexes have been shown to be effective in the catalytic asymmetric introduction of alkynyl groups to α-imino esters, a related class of substrates. unc.edu Similarly, zinc-based catalysts, particularly those derived from chiral ligands like ProPhenol, have been successfully employed in the asymmetric addition of zinc alkynylides to a wide range of aldehydes, yielding chiral propargylic alcohols with high enantioselectivity. nih.gov These established methods for the enantioselective formation of chiral propargylic alcohols provide a strong foundation for the development of specific protocols for the synthesis of enantiopure this compound.
Chiral Auxiliary and Asymmetric Catalysis Applications
The application of both chiral auxiliaries and asymmetric catalysis represents the cornerstone of modern stereoselective synthesis, and both approaches have been instrumental in the preparation of chiral β-hydroxy acids and their derivatives.
Chiral Auxiliaries: As introduced in the context of diastereoselective synthesis, chiral auxiliaries, particularly Evans oxazolidinones, are highly effective in controlling stereochemistry. wikipedia.org The general workflow involves acylating the chiral auxiliary with a suitable carboxylic acid derivative, followed by a stereoselective enolate alkylation or aldol-type reaction. santiago-lab.com After the desired stereocenter has been established, the chiral auxiliary can be cleaved under mild conditions to yield the target molecule and the recovered auxiliary can often be recycled. santiago-lab.com This methodology has been widely used in the synthesis of complex natural products and pharmaceuticals. researchgate.net
Asymmetric Catalysis: Asymmetric catalysis offers a more elegant and efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing this compound, this would typically involve the asymmetric alkynylation of ethyl glyoxylate. A variety of chiral catalysts have been developed for this purpose. For instance, chiral zinc complexes derived from ligands such as ProPhenol have been shown to catalyze the addition of terminal alkynes to aldehydes with high yields and enantioselectivities. nih.gov
The table below summarizes some of the catalytic systems that have been successfully employed in asymmetric alkynylation and related reactions, highlighting the versatility of this approach.
| Metal | Chiral Ligand Type | Substrate | Product Type | Reference |
| Copper (Cu) | Bis(oxazoline) | α-Imino Ester | α-Alkynyl Amino Acid Derivative | unc.edu |
| Zinc (Zn) | ProPhenol | Aldehyde | Propargylic Alcohol | nih.gov |
| Nickel (Ni) | Diamine-based | α-Ketoester | β-Alkynyl-α-hydroxyester | nih.gov |
These examples underscore the power of asymmetric catalysis in accessing enantiomerically pure building blocks like this compound. The ongoing development of new and more efficient chiral catalysts continues to expand the scope and applicability of these methods.
Configurational Stability and Isomerization Studies
The configurational stability of the stereocenter at C-3 in this compound is a crucial consideration, particularly during its synthesis, purification, and subsequent transformations. The potential for racemization or epimerization, which would lead to a loss of stereochemical purity, must be carefully managed. The stability of this stereocenter is influenced by factors such as pH, temperature, and the presence of catalysts.
The hydroxyl group at the β-position to the carboxylic acid (or ester) functionality can potentially participate in processes that could compromise the stereochemical integrity of the C-3 center. For instance, under basic conditions, enolization of the carbonyl group could occur, which, if it extends to the α-carbon, could lead to epimerization. However, the presence of the triple bond in the 4-position may influence the acidity of the α-protons and the stability of any potential enolate intermediates.
Studies on related β-hydroxy esters have shown that they can be susceptible to racemization under certain conditions. For example, α-alkyl-β-keto esters are known to racemize rapidly under basic conditions, although they exhibit greater stability under neutral or slightly acidic conditions. wikipedia.org While this compound is not a β-keto ester, the general principles of base-catalyzed enolization and potential for epimerization are relevant.
Furthermore, the stability of esters towards hydrolysis is pH-dependent. Under acidic conditions, the glycosidic bond in sucrose (B13894) fatty acid esters is preferentially hydrolyzed, while under basic conditions, the ester bond is selectively cleaved. nih.gov This highlights the importance of carefully controlling the pH during any synthetic steps or workup procedures involving esters of this compound to avoid unwanted side reactions that could affect both the chemical structure and the stereochemical purity. To date, specific studies on the configurational stability and isomerization of this compound itself are not widely reported in the literature, and much of the understanding is inferred from studies on structurally related molecules.
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxypent 4 Ynoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon framework and proton environments of 3-Hydroxypent-4-ynoic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, hydroxyl, and alkyne functionalities.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne group, the sp³-hybridized carbons of the chiral center and the methylene group, and the sp²-hybridized carbon of the carboxyl group will resonate in characteristic regions of the spectrum.
2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY correlations would be expected between the proton on the chiral center (H-3) and the methylene protons (H-2), as well as a long-range coupling between the acetylenic proton (H-5) and the proton on the chiral center (H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments identified through COSY and HSQC. For instance, correlations from the methylene protons (H-2) to the carboxylic carbon (C-1) and the chiral center carbon (C-3) would confirm their positions relative to the carboxyl group.
Predicted NMR Data for this compound:
The following data is predicted and serves as an illustrative example for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | ~175 |
| 2 | ~2.7 (dd) | ~40 |
| 3 | ~4.6 (m) | ~60 |
| 4 | - | ~85 |
Data generated using online prediction tools. Actual experimental values may vary.
Determining the absolute configuration of the chiral center at C-3 is a critical aspect of the structural elucidation of this compound. This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) nie.edu.sgyoutube.comoregonstate.edu.
The resulting diastereomeric esters will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the ¹H NMR spectra of the (S)- and (R)-Mosher's esters, the absolute configuration of the original alcohol can be determined nie.edu.sgoregonstate.edu. A systematic shift in proton resonances on either side of the chiral center allows for the assignment of the stereochemistry nie.edu.sg.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
A sharp C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
A C-O stretching band from the alcohol and carboxylic acid, typically in the 1320-1210 cm⁻¹ region.
A sharp, weak C≡C stretching band for the terminal alkyne, expected around 2100-2140 cm⁻¹.
A strong, sharp ≡C-H stretching band for the terminal alkyne, appearing around 3300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would be expected to show a strong, sharp C≡C stretching band for the alkyne, which is often more intense in the Raman spectrum than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725-1700 |
| Alcohol/Carboxylic Acid | C-O stretch | 1320-1210 |
| Terminal Alkyne | C≡C stretch | 2140-2100 (weak) |
Mass Spectrometry Techniques (e.g., DART-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Direct Analysis in Real Time (DART) mass spectrometry is a soft ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation.
For this compound, DART-MS would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻, which would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.
Fragmentation analysis, often aided by techniques like collision-induced dissociation (CID), can provide further structural insights. Common fragmentation pathways for hydroxy carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The fragmentation pattern can help to confirm the presence of the hydroxyl and carboxylic acid functional groups and their relative positions.
X-ray Crystallography for Absolute Configuration Determination
While NMR with chiral derivatizing agents can provide the relative and often the absolute stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state veranova.com. This technique requires the formation of a suitable single crystal of the compound or a derivative.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise three-dimensional arrangement of the atoms. By employing anomalous dispersion effects, the absolute configuration of the chiral center can be unambiguously determined mdpi.commdpi.com. This provides an unequivocal confirmation of the stereochemical assignment made by other spectroscopic methods.
Table 3: Summary of Spectroscopic and Structural Elucidation Techniques
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon framework |
| COSY | H-H correlations |
| HSQC | C-H one-bond correlations |
| HMBC | C-H long-range correlations |
| NMR with Chiral Agents | Absolute stereochemistry |
| Infrared Spectroscopy | Presence of functional groups (O-H, C=O, C≡C) |
| Raman Spectroscopy | Confirmation of alkyne functionality |
| DART-MS | Molecular weight and fragmentation pattern |
Computational and Theoretical Studies of 3 Hydroxypent 4 Ynoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the chemical reactivity and physical properties of molecules.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For 3-hydroxypent-4-ynoic acid, the terminal alkyne group is a site of particular interest for reactions such as cycloadditions. For instance, in a [3+2] cycloaddition reaction with an azide, DFT could be used to model the concerted or stepwise pathways, identifying the transition state structures and their corresponding energies. mdpi.com Theoretical studies on ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have successfully used DFT to model the reaction mechanism, reproducing experimental regioselectivity and accounting for electronic and steric effects. researchgate.net Such calculations would involve optimizing the geometries of the reactants, the transition state, and the product, followed by frequency calculations to confirm the nature of these stationary points.
A hypothetical reaction coordinate diagram for a reaction involving this compound could be constructed from DFT data, providing a visual representation of the energy changes throughout the reaction.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Cycloaddition Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Product | -15.0 |
Note: This table is illustrative and not based on actual experimental data for this compound.
In reactions where multiple products can be formed, DFT can predict the regioselectivity by analyzing the electronic properties of the molecule. For this compound, the presence of the hydroxyl and carboxylic acid groups can influence the electron density of the alkyne, thereby directing the approach of a reactant.
Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. mdpi.com Indices such as the Fukui function and dual descriptor can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. For example, in a cycloaddition reaction, the regioselectivity is often governed by the overlap of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. DFT calculations can determine the energies and coefficients of these orbitals on each atom, allowing for a prediction of the favored regioisomer. Studies on strained alkynes have utilized DFT to understand and predict the outcomes of cycloaddition reactions. acs.org
Furthermore, the nature of chemical bonds within the molecule can be analyzed using techniques such as Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com This method analyzes the electron density distribution to characterize bond critical points and define atomic properties. Such an analysis could provide insights into the strength and polarity of the C-C triple bond, the C-O bonds, and the O-H bonds in this compound. Comparative studies on similar molecules, like pentanoic acid and its derivatives, have used DFT to analyze structural and vibrational properties. researchgate.net
Molecular Dynamics Simulations for Reaction Pathways and Barriers
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and interactions.
For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. rsc.org The flexibility of the carbon chain and the rotation around single bonds can be simulated, revealing the most stable conformations and the energy barriers between them. Reactive MD simulations, using force fields that allow for the formation and breaking of bonds, can be employed to study reaction pathways in complex systems. acs.org This approach could be particularly useful for understanding the initial steps of a reaction in solution, where solvent molecules can play a crucial role. For example, the effect of small organic acids on the thermal decomposition of other molecules has been investigated using reactive molecular dynamics. acs.org
Docking Studies for Potential Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.
Given the presence of a carboxylic acid group, a common feature in many enzyme inhibitors, this compound could be a candidate for docking studies against various enzymes. amadacycline.comnih.gov For instance, enzymes that recognize carboxylic acids as substrates or inhibitors would be logical targets. The docking process involves placing the this compound molecule in the active site of the enzyme and evaluating the binding affinity using a scoring function. The results would provide a plausible binding pose and an estimate of the binding energy. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. Docking studies have been successfully used to identify inhibitors for a wide range of enzymes, including those involved in fatty acid metabolism and other metabolic pathways. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Target Enzyme
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.5 |
| Key Interacting Residues | Arg120, Ser122, Tyr250 |
| Type of Interactions | Hydrogen bonds, van der Waals |
Note: This table is illustrative and not based on actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglibretexts.org These models are used to predict the activity of new compounds based on their structural features.
For derivatives of this compound, a QSAR study could be conducted to correlate their structural modifications with a specific biological activity, such as enzyme inhibition or antimicrobial effects. The first step in a QSAR study is to generate a set of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The model is then validated to ensure its predictive power. A successful QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. QSAR studies have been widely applied to various classes of organic compounds to guide the design of new molecules with improved properties. drugdesign.org
Biological and Biochemical Research Aspects of 3 Hydroxypent 4 Ynoic Acid
Natural Occurrence and Isolation from Biological Sources
The presence of acetylenic compounds, characterized by a carbon-carbon triple bond, is a notable feature of the secondary metabolism of various fungi. While the direct isolation of 3-Hydroxypent-4-ynoic acid is not extensively documented, the identification of its close structural analogs in specific fungal species provides compelling evidence for its potential natural occurrence.
Identification in Fungi (e.g., Sclerotium rolfsii, Tricholomopsis rutilans)
Research into the chemical constituents of the fungus Sclerotium rolfsii has led to the isolation and characterization of a toxic amino acid, namely 2(S)3(R)-2-amino-3-hydroxypent-4-ynoic acid. This compound shares the core this compound skeleton, differing only by the presence of an amino group at the second carbon position. This discovery strongly suggests the existence of the necessary biosynthetic machinery within Sclerotium rolfsii to produce the this compound framework.
Similarly, studies on the mushroom Tricholomopsis rutilans have revealed the presence of various acetylenic amino acids, including l-2-Aminohex-4-ynoic acid. The identification of these alkyne-containing molecules in Tricholomopsis rutilans further supports the capacity of this fungal genus to synthesize compounds with a pent-4-ynoic acid backbone. While direct evidence for this compound is pending, the prevalence of these related structures in the specified fungi underscores the likelihood of its presence as a metabolic intermediate or a final product.
| Fungal Species | Identified Alkyne-Containing Compound | Structural Relation to this compound |
| Sclerotium rolfsii | 2(S)3(R)-2-amino-3-hydroxypent-4-ynoic acid | Amino-substituted analog |
| Tricholomopsis rutilans | l-2-Aminohex-4-ynoic acid | Related acetylenic amino acid |
Biosynthetic Origins and Pathways of Alkyne-Containing Natural Products
The biosynthesis of alkyne-containing natural products in fungi is a complex process that often originates from fatty acid or polyketide pathways. nih.gov The formation of the characteristic triple bond is a key enzymatic step. Acetylenic fatty acids are widespread metabolites in fungi, and their biosynthesis is thought to involve specialized enzymes that can introduce unsaturation into acyl chains. nih.gov
The general precursors for many acetylenic metabolites are common fatty acids. nih.gov The introduction of a triple bond is often catalyzed by a class of enzymes known as acetylenases, which are a specialized type of fatty acid desaturase. These enzymes are typically membrane-bound, non-heme di-iron enzymes. nih.gov The proposed mechanism involves the dehydrogenation of an existing double bond to form the alkyne functionality. nih.gov This process highlights nature's ability to create the highly reactive alkyne group through controlled enzymatic reactions.
Enzymatic Transformations and Metabolic Pathways
The enzymatic machinery of fungi is capable of a wide array of chemical transformations, including the synthesis and further metabolism of acetylenic compounds like this compound.
Role in Enzymatic Synthesis of Alkynyl Amino Acids
Based on the identified natural products, it is plausible that this compound, or a closely related precursor, plays a role in the enzymatic synthesis of alkynyl amino acids. The biosynthesis of terminal alkyne-containing amino acids in bacteria and fungi has been shown to involve a series of enzymatic steps. frontiersin.org This suggests that a hydroxylated pent-4-ynoic acid intermediate could be a substrate for subsequent amination or other modifications to yield the observed amino acid products.
Involvement of Specific Enzymes (e.g., Amino Acid Halogenases, Di-iron Oxidases, Acetylenases)
The formation of terminal alkynes in biological systems, particularly in the context of amino acids, often involves a unique enzymatic cascade. frontiersin.org While not yet directly demonstrated for this compound, the established pathway for β-ethynylserine synthesis in Streptomyces cattleya provides a valuable model. This pathway includes:
Amino Acid Halogenases: These enzymes catalyze the regioselective halogenation of an amino acid precursor. mdpi.com This step is crucial for activating the molecule for subsequent reactions.
Di-iron Oxidases: Following halogenation, a di-iron oxidase can catalyze the oxidative cleavage of a carbon-carbon bond to generate a vinyl halide intermediate. mdpi.com
Acetylenases/Lyases: The final step involves an enzyme, sometimes referred to as an acetylenase or a lyase, that facilitates the elimination of the halogen to form the terminal alkyne. mdpi.com
This multi-enzyme system highlights a sophisticated strategy for the de novo biosynthesis of the alkyne functionality.
| Enzyme Class | Potential Role in Alkyne Biosynthesis |
| Amino Acid Halogenases | Introduction of a halogen to activate a precursor molecule. |
| Di-iron Oxidases | Oxidative cleavage to form a vinyl halide intermediate. |
| Acetylenases/Lyases | Elimination of the halogen to form the terminal triple bond. |
Intermediate in Broader Metabolic Networks (e.g., Conversion to 1,3-Butadiene (B125203) or 2,4-Pentadienoate)
Currently, there is no direct scientific evidence available in the reviewed literature to support the role of this compound as an intermediate in the metabolic conversion to 1,3-butadiene or 2,4-pentadienoate in biological systems. While the chemical transformation of alkynes to dienes is known in synthetic organic chemistry, the enzymatic equivalent for this specific substrate has not been reported. Further research is required to elucidate the complete metabolic fate of this compound and to determine if such conversion pathways exist in nature.
Molecular-Level Interactions with Biological Systems
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the molecular-level interactions of this compound with biological systems as outlined in the requested sections. The existing body of research does not provide sufficient information to generate a thorough and scientifically accurate article on its role as a building block for biologically active molecules, detailed mechanistic studies of its enzyme inhibition, or investigations into its function as a biological target.
The subsequent sections reflect the absence of specific findings for "this compound" in these particular areas of biochemical research.
Exploration as a Building Block for Biologically Active Molecules
There is currently no available scientific literature detailing the use of this compound as a specific building block or chiral synthon in the synthesis of biologically active molecules. While the synthesis of natural products and bioactive compounds is a broad field of chemical research, specific examples or methodologies employing this particular compound have not been reported.
Investigations into its Role as a Biological Target
There are no published investigations that identify this compound as a direct biological target. The fatty acid biosynthesis pathway is a known target for various antibacterial agents, including some acetylenic compounds. nih.gov However, research has not specified a role for this compound or its derivatives as either a modulator of a biological target or as the target itself.
Derivatives and Analogues of 3 Hydroxypent 4 Ynoic Acid in Advanced Research
Synthesis and Research of Functionalized Derivatives
The strategic functionalization of 3-hydroxypent-4-ynoic acid allows for the generation of novel compounds with potentially enhanced or entirely new biological activities. Key areas of investigation include the synthesis of amino acid analogues, the cyclization to form lactones and pyranones, and the isomerization to allenic and dienedioic acids.
The introduction of an amino group at the C-2 position of this compound yields 2-amino-3-hydroxypent-4-ynoic acid, a non-proteinogenic amino acid. The synthesis of such α-amino acids can be approached through several established synthetic methodologies. A common strategy involves the amination of an α-halo acid precursor. Alternatively, methods like the Strecker synthesis or asymmetric syntheses employing chiral auxiliaries or catalysts can provide enantiomerically enriched products.
The resulting amino acid analogue is of significant interest in medicinal chemistry and chemical biology. The presence of the reactive terminal alkyne allows for its use in bioorthogonal chemistry, such as in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This functionality enables the tagging of biomolecules for visualization or purification. Furthermore, as an analogue of natural amino acids, it can be explored as an inhibitor of enzymes involved in amino acid metabolism or as a building block for creating novel peptides with unique structural and functional properties.
Table 1: Physicochemical Properties of 2-amino-3-hydroxypent-4-ynoic acid
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 2-amino-3-hydroxypent-4-ynoic acid |
| SMILES | C#CC(C(C(=O)O)N)O |
| InChI Key | RBWXRFBKVDBXEG-UHFFFAOYSA-N |
Data sourced from PubChem CID 5245929.
The intramolecular cyclization of this compound and its derivatives can lead to the formation of valuable heterocyclic structures such as lactones and pyranones. The formation of a γ-lactone can be achieved through the intramolecular esterification of the C-3 hydroxyl group and the carboxylic acid. This reaction is typically acid-catalyzed and involves the formation of a five-membered ring.
Pyranone derivatives, specifically 4-hydroxy-2-pyrones, can be synthesized from acetylenic precursors. organic-chemistry.orgorganic-chemistry.org While a direct conversion from this compound is not explicitly detailed in the literature, related syntheses suggest plausible routes. For instance, the cyclization of 1,3,5-tricarbonyl compounds, which can be conceptually derived from the hydration of the alkyne in this compound followed by oxidation, is a common method for synthesizing 4-hydroxy-2-pyrones. mdpi.com
These cyclic derivatives often exhibit distinct biological activities compared to their linear precursors. Lactones are common motifs in natural products with a wide range of bioactivities, including antimicrobial and anticancer effects. Pyranones are also known to possess diverse pharmacological properties.
The terminal alkyne of this compound can be isomerized to an allene (B1206475), a compound containing two cumulative double bonds. The synthesis of allenic acids can be achieved from propargylic alcohols through various methods, including treatment with specific reagents that promote the nih.govnih.gov-sigmatropic rearrangement of an intermediate. nih.gov While not specifically described for this compound, the conversion of its corresponding alcohol (pent-4-yn-1,3-diol) to an allenic alcohol is a feasible transformation, which could then be oxidized to the desired allenic acid.
Further oxidation and rearrangement could potentially lead to dienedioic acids. For example, oxidation of the terminal methyl group of a suitable precursor, followed by elimination and isomerization reactions, could introduce a second carboxylic acid and conjugated double bonds. These highly unsaturated dicarboxylic acids are of interest for their potential as monomers in polymer synthesis and as ligands for metal complexes.
Structure-Activity Relationship (SAR) Studies of Modified Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying its structure and assessing the impact on a specific biological endpoint, researchers can identify the key functional groups and structural features responsible for its activity.
For the derivatives of this compound, SAR studies would involve synthesizing a library of analogues with variations at different positions. For instance, in the case of the amino acid analogue, the stereochemistry at the α- and β-carbons would be a critical factor to investigate. The length and nature of the alkyl chain, as well as the replacement of the terminal alkyne with other functional groups (e.g., an alkene, a phenyl group), would also provide valuable SAR data.
In the case of lactone and pyranone derivatives, the size of the heterocyclic ring and the nature and position of substituents would be key parameters to vary. For allenic and dienedioic acid analogues, the geometry of the double bonds and the distance between the two carboxylic acid groups would be important determinants of activity. The insights gained from these SAR studies would guide the design of more potent and selective analogues.
Applications in Probe Development for Biological Studies
The unique chemical functionalities of this compound and its derivatives make them attractive candidates for the development of chemical probes for biological studies. The terminal alkyne group is particularly valuable for this purpose, as it can participate in bioorthogonal "click" chemistry reactions. nih.govnih.gov
An activity-based probe (ABP) could be designed by attaching a reporter tag (e.g., a fluorophore or a biotin molecule) to the this compound scaffold via its carboxylic acid or hydroxyl group, while leaving the alkyne as a reactive "warhead". nih.govnih.gov Such a probe could be used to covalently label and identify the protein targets of the parent compound in a complex biological sample. The alkyne could react with a nucleophilic residue in the active site of a target enzyme, leading to its irreversible inhibition and labeling.
Furthermore, fluorescent probes can be developed by incorporating a fluorophore into the structure of a this compound derivative. These probes could be used to visualize the subcellular localization of the compound or its biological targets within living cells using fluorescence microscopy. The design of such probes often involves linking the bioactive molecule to a fluorescent dye. proquest.comresearchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C3 position necessitates the development of efficient and highly selective asymmetric syntheses to access enantiopure forms of 3-Hydroxypent-4-ynoic acid. While specific methods for this target are not yet established, future research could adapt existing state-of-the-art asymmetric synthesis strategies.
Key research avenues include:
Substrate-Controlled Approaches: Methodologies like the Evans aldol (B89426) reaction, which uses chiral oxazolidinones as auxiliaries, could be explored to control the stereochemistry of the hydroxyl group. nih.gov This would involve the reaction of a chiral enolate with an appropriate propiolaldehyde equivalent.
Reagent-Controlled Syntheses: The use of chiral borane (B79455) reagents, such as in asymmetric crotylboration, presents a powerful tool for setting stereocenters. nih.gov Adapting this chemistry for an alkynylboration reaction onto glyoxylic acid or a related derivative could provide a direct route to the desired chiral scaffold.
Catalytic Asymmetric Methods: The most atom-economical approach would involve catalytic asymmetric synthesis. Future work should focus on screening chiral transition-metal complexes or organocatalysts to promote the enantioselective addition of a terminal alkyne nucleophile to a glyoxylate (B1226380) derivative. nih.govbeilstein-journals.org This remains a significant but highly rewarding challenge in synthetic chemistry. Biocatalysis, using enzymes like yeast reductases, could also offer a green and highly selective alternative for producing specific stereoisomers. elsevierpure.com
Comprehensive Elucidation of Biosynthetic Pathways and Enzymes
While this compound is not currently recognized as a widespread natural product, its structure is reminiscent of metabolites found in various organisms. A critical area of future research is to screen natural sources (e.g., fungi, bacteria, marine sponges) for its presence. Should it be identified as a natural product, the subsequent elucidation of its biosynthetic pathway would be a primary goal.
Future investigations would likely involve:
Genomic and Transcriptomic Analysis: Once a producing organism is identified, RNA-sequencing and co-expression analysis could pinpoint the genes involved in the biosynthetic gene cluster. This approach has been successful in identifying enzymes for complex terpenoid pathways, such as those involving cytochrome P450 enzymes in Salvia species. nih.gov
Enzyme Characterization: The identified genes would be expressed heterologously to characterize the functions of the encoded enzymes. The pathway could involve acetylenases, hydroxylases (potentially P450s), and various synthases that assemble the carbon skeleton.
Metabolic Engineering: Understanding the biosynthetic machinery would open the door to metabolic engineering, enabling the heterologous production of this compound and novel derivatives in microbial hosts.
Mechanistic Studies of Molecular Interactions with Broader Biological Targets
The functional groups within this compound—a terminal alkyne and a carboxylic acid—suggest a high potential for biological activity. Terminal alkynes can act as mechanism-based inhibitors ("suicide substrates") for certain enzymes, while carboxylic acids are common pharmacophores involved in binding to protein active sites.
Unexplored research avenues in this domain include:
High-Throughput Screening: The compound should be screened against diverse panels of biological targets, including proteases, kinases, metabolic enzymes, and receptors, to identify potential bioactivity.
Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies would be required. This would involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding mode at the atomic level.
Activity-Based Protein Profiling (ABPP): The terminal alkyne handle is particularly well-suited for ABPP. This technique could be used in complex biological systems (e.g., cell lysates or live cells) to identify novel protein targets that covalently interact with the compound, providing an unbiased view of its molecular interactions.
Exploration of Catalytic Applications in Organic Synthesis
The combination of a terminal alkyne, a hydroxyl group, and a carboxylic acid in a single small molecule makes this compound an intriguing candidate for applications in catalysis, either as a ligand, a reactant, or a catalyst itself.
Future research should explore its potential in:
Bifunctional Ligand Design: The hydroxyl and carboxylate groups could act as a bidentate ligand to coordinate with a transition metal, while the alkyne remains available for further reaction. Such complexes could be investigated for novel catalytic transformations.
Substrate in C-H Activation and Carboxylation: Terminal alkynes are valuable substrates for catalytic C-H carboxylation using CO2, a reaction of significant interest for green chemistry. mdpi.comresearchgate.netacs.org Research could explore how the 3-hydroxy group influences the regioselectivity and efficiency of such reactions.
Platform for Cycloaddition Reactions: The alkyne functionality is a key component in cycloaddition reactions. The molecule could be used as a building block in palladium-catalyzed decarbonylative [4+2] cyclizations or gold-catalyzed intramolecular reactions to form complex heterocyclic structures like lactones. mdpi.comrsc.org
| Catalytic Reaction Type | Potential Role of this compound | Anticipated Outcome | Relevant Research Area |
|---|---|---|---|
| C-H Carboxylation | Substrate | Synthesis of novel dicarboxylic acids using CO2 | Green Chemistry, Carbon Fixation mdpi.comacs.org |
| Hydrofunctionalization | Substrate | Regio- and stereoselective synthesis of functionalized olefins | Atom-Economic Synthesis mdpi.com |
| Decarbonylative [4+2] Cycloaddition | Alkyne component | Access to complex, substituted cyclic compounds | Synthetic Methodology rsc.org |
| Asymmetric Metal Catalysis | Chiral Ligand | Development of new catalysts for enantioselective transformations | Asymmetric Synthesis |
Advanced Computational Modeling for Predictive Chemistry and Biology
Computational chemistry offers a powerful, predictive lens through which to investigate this compound before committing to extensive laboratory work. These in silico methods can guide synthetic efforts, predict reactivity, and identify likely biological targets.
Key areas for future computational investigation include:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the transition states of potential synthetic routes, helping to optimize reaction conditions for stereoselectivity. It can also be used to understand the electronic structure of the molecule and predict its reactivity in proposed catalytic cycles.
Molecular Docking: Virtual screening of this compound against libraries of protein structures (e.g., the Protein Data Bank) can predict potential binding affinities and identify high-priority biological targets for experimental validation.
Molecular Dynamics (MD) Simulations: For promising protein-ligand complexes identified through docking, MD simulations can provide insights into the stability of the interaction over time, the role of solvent, and the conformational changes that occur upon binding, offering a more dynamic picture of the molecular recognition process.
| Computational Method | Research Objective | Information Gained | Complementary Experimental Work |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis and catalysis | Transition state energies, reaction pathways, electronic properties | Synthetic route optimization, catalyst screening |
| Molecular Docking | Identify potential biological targets | Binding poses, affinity scores, protein-ligand interactions | High-throughput screening, enzyme inhibition assays |
| Molecular Dynamics (MD) | Analyze stability and dynamics of protein-ligand complexes | Binding free energies, conformational flexibility, solvent effects | Structural biology (X-ray, Cryo-EM), biophysical binding assays |
| Quantitative Structure-Activity Relationship (QSAR) | Predict bioactivity of designed analogs | Correlation between chemical structure and biological activity | Medicinal chemistry synthesis and screening |
Q & A
Q. How can cross-disciplinary approaches enhance understanding of this compound’s role in biochemical pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
